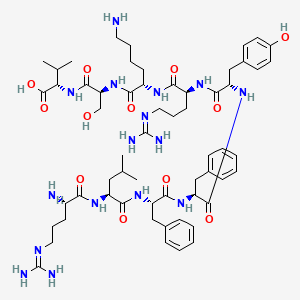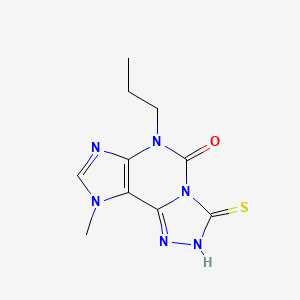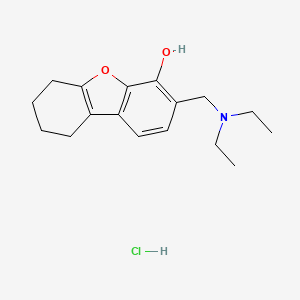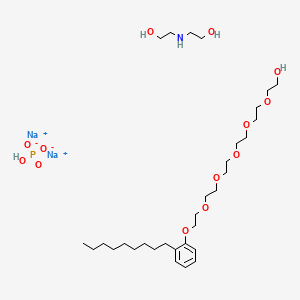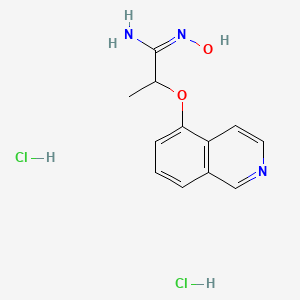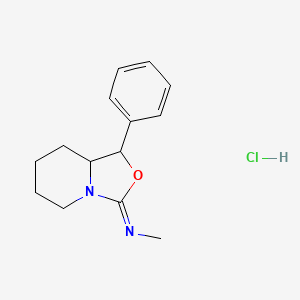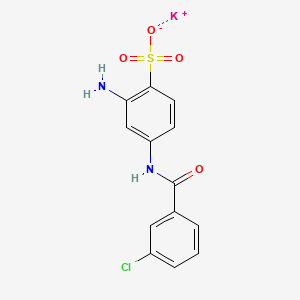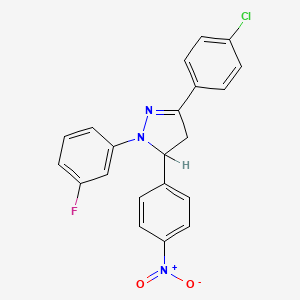
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazoline ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be described as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones with benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-methylphenyl)-2-pyrazoline
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro, chloro, and fluoro groups can significantly affect the compound’s electronic properties and interactions with other molecules.
Properties
CAS No. |
109360-90-9 |
|---|---|
Molecular Formula |
C21H15ClFN3O2 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-18(11-7-15)26(27)28)25(24-20)19-3-1-2-17(23)12-19/h1-12,21H,13H2 |
InChI Key |
FYFAXQBDLAYBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



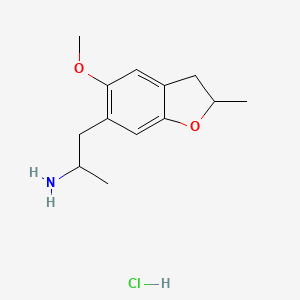
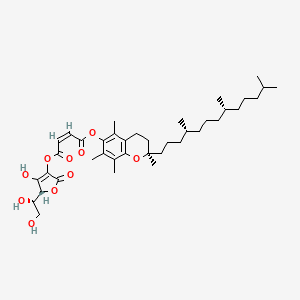
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)

